Ethyl 2-ethylpentanoate
Overview
Description
Ethyl 2-ethylpentanoate is a chemical compound with the molecular formula C9H18O2 . It has a molecular weight of 158.2380 . This compound is also available as a 2D Mol file or as a computed 3D SD file .
Molecular Structure Analysis
The molecular structure of Ethyl 2-ethylpentanoate consists of 9 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms . The structure can be represented as a 2D Mol file or as a computed 3D SD file .
Physical And Chemical Properties Analysis
Ethyl 2-ethylpentanoate has a molecular weight of 158.2380 . More detailed physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.
Scientific Research Applications
1. Role in Wine Aroma
Ethyl 2-ethylpentanoate, identified as ethyl 2-hydroxy-4-methylpentanoate in studies, plays a significant role in the aroma profile of wines. Research indicates that different enantiomers of this compound are present in varying concentrations in red and white wines, contributing to their distinct olfactory characteristics. The presence of both R and S forms in red wines, especially in aged samples, suggests a correlation with the wine's aging process. Sensory analysis has shown that these enantiomers, individually or in combination, enhance the perception of fruity aromas in wines, particularly contributing to blackberry and fresh fruit descriptors (Lytra, Tempère, Revel, & Barbe, 2012) (Lytra, Tempère, Revel, & Barbe, 2015).
2. Combustion Chemistry and Biofuels
Ethyl pentanoate, also known as ethyl valerate, is considered a surrogate for biodiesel fuels. Understanding its combustion chemistry is crucial for developing high-performance and environmentally friendly combustion devices using biofuels. Research involving ethyl pentanoate has contributed to developing detailed chemical kinetic mechanisms for combustion, which is vital for advancing biofuel technologies (Dmitriev et al., 2021).
3. Organic Synthesis and Pharmaceutical Applications
Ethyl 2-ethylpentanoate, in its various forms, has been utilized in organic synthesis. For instance, its use in the synthesis of peptidyl 2,2-difluoro-3-aminopropionate demonstrates its relevance in creating potential proteinase inhibitors, which are significant in pharmaceutical research (Angelastro, Bey, Mehdi, & Peet, 1992). Additionally, its derivatives have been studied for enantioselective reductions, showcasing its utility in producing stereochemically complex molecules for various applications, including in medicinal chemistry (Żądło et al., 2016).
4. Gas-Phase Chemistry and Molecular Spectroscopy
Ethyl 2-ethylpentanoate's structural analogs, like ethyl pentanoates, have been subjects in molecular spectroscopy studies. Investigations into their large amplitude motions and conformational landscapes provide valuable insights into their structure and dynamics, which is essential for understanding the fundamental aspects of organic chemistry and the development of theoretical models (Hakiri et al., 2020).
properties
IUPAC Name |
ethyl 2-ethylpentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-4-7-8(5-2)9(10)11-6-3/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTUXMIVGUYEQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20509484 | |
Record name | Ethyl 2-ethylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20509484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-ethylpentanoate | |
CAS RN |
43164-26-7 | |
Record name | Ethyl 2-ethylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20509484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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